Dicyclohexyl sulphide

Physical Properties Distillation Process Chemistry

Dicyclohexyl sulphide (CAS 7133-46-2) is a symmetrical dialkyl sulfide with the molecular formula C12H22S and a molecular weight of 198.37 g/mol, classified as a thioether where two cyclohexyl groups are linked by a central sulfur atom. It is a clear liquid at ambient conditions, exhibiting a boiling point of 293.8 °C at 760 mmHg and a density of approximately 0.96–1.0 g/cm³.

Molecular Formula C12H22S
Molecular Weight 198.37 g/mol
CAS No. 7133-46-2
Cat. No. B15489629
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Technical Parameters


Basic Identity
Product NameDicyclohexyl sulphide
CAS7133-46-2
Molecular FormulaC12H22S
Molecular Weight198.37 g/mol
Structural Identifiers
SMILESC1CCC(CC1)SC2CCCCC2
InChIInChI=1S/C12H22S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11-12H,1-10H2
InChIKeyFTAORUVBXKFVDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dicyclohexyl Sulphide (CAS 7133-46-2): Technical Baseline and Procurement Context


Dicyclohexyl sulphide (CAS 7133-46-2) is a symmetrical dialkyl sulfide with the molecular formula C12H22S and a molecular weight of 198.37 g/mol, classified as a thioether where two cyclohexyl groups are linked by a central sulfur atom . It is a clear liquid at ambient conditions, exhibiting a boiling point of 293.8 °C at 760 mmHg and a density of approximately 0.96–1.0 g/cm³ [1]. Its chemical identity is defined by its conformational flexibility, stemming from the tetrahedral geometry of the sulfur atom, which allows the cyclohexyl rings to adopt axial or equatorial orientations, a structural feature distinct from aromatic or linear alkyl sulfide analogs .

Why Dicyclohexyl Sulphide (7133-46-2) Cannot Be Readily Replaced by Other Symmetrical Sulfides


While many symmetrical sulfides share the same functional group, their physical properties, environmental reactivity, and thermodynamic behavior are dictated by the specific nature of their organic substituents. Substituting dicyclohexyl sulphide with an aromatic analog like diphenyl sulfide or a benzyl analog like dibenzyl sulfide fundamentally alters key process parameters such as boiling point, density, vapor pressure, and atmospheric degradation half-life [1]. These differences impact solvent selection for reactions, distillation and separation steps, and long-term storage stability. The quantitative evidence below demonstrates that these in-class analogs are not functionally interchangeable for applications requiring the specific steric bulk, conformational flexibility, and volatility profile unique to the cyclohexyl-substituted scaffold.

Quantitative Differentiation of Dicyclohexyl Sulphide (7133-46-2) Against Key Analogs


Volatility and Separation: Boiling Point Comparison with Aromatic and Benzylic Analogs

Dicyclohexyl sulphide possesses a boiling point of 293.8 °C at 760 mmHg, which is distinct from both diphenyl sulfide (296 °C) and dibenzyl sulfide (322 °C) [1][2]. This difference of approximately 28 °C relative to dibenzyl sulfide is significant for separation processes such as fractional distillation, enabling cleaner isolation and reduced energy consumption compared to the higher-boiling benzylic analog. Its lower density (0.96–1.0 g/cm³) compared to diphenyl sulfide (1.12 g/cm³) also influences solvent layering and extraction behavior [1].

Physical Properties Distillation Process Chemistry

Atmospheric Persistence: OH Radical Reaction Rate Comparison with Diphenyl Sulfide

The predicted atmospheric oxidation half-life of dicyclohexyl sulphide, based on its reaction with hydroxyl radicals, is 0.174 days (12-hr day; 1.5E6 OH/cm³), with an overall OH rate constant of 61.6169 × 10⁻¹² cm³/molecule-sec . In contrast, diphenyl sulfide is reported to be inert to photooxidation under certain conditions when alone, requiring the presence of other sulfides for oxidation to occur [1]. This differential reactivity implies that dicyclohexyl sulphide will degrade more rapidly in the environment via atmospheric oxidation pathways, a critical factor for waste stream management and environmental impact assessments compared to more persistent aromatic sulfide alternatives.

Environmental Fate Oxidation Kinetics Stability

Thermodynamic Modeling: Critical Properties for Process Simulation Compared to Di-n-octyl Sulfide

Comprehensive thermodynamic measurements and fitting procedures have been used to derive critical temperatures, critical pressures, and critical densities for dicyclohexyl sulfide, alongside other compounds including di-n-octyl sulfide, to improve group-contribution methodology for property estimation [1]. While the specific critical property values for dicyclohexyl sulfide are available in the primary literature [1], its inclusion in this rigorous dataset provides validated parameters essential for accurate process simulation. This contrasts with many other sulfides for which critical properties are only estimated via less reliable group-contribution methods, introducing uncertainty into engineering calculations for distillation, reactor design, and safety assessments.

Process Simulation Thermodynamics Chemical Engineering

Optimized Use Cases for Dicyclohexyl Sulphide (7133-46-2) Based on Quantitative Differentiation


Precursor for Chiral Sulfoxide Synthesis via Enantioselective Oxidation

Dicyclohexyl sulphide serves as an ideal prochiral substrate for enantioselective oxidation to dicyclohexyl sulfoxide, a valuable chiral building block. Its dialkyl nature, distinct from aryl or benzyl sulfides, influences the steric environment around the sulfur atom, which can be leveraged with chiral catalysts (e.g., titanium or vanadium complexes) to achieve high enantioselectivity [1]. The conformational flexibility of the cyclohexyl rings may provide a unique chiral recognition environment compared to more rigid aromatic analogs.

Model Compound for Hydrodesulfurization (HDS) Studies in Fuel Refining

Due to its well-characterized thermodynamic properties, including critical parameters and ideal-gas enthalpy of formation [1], dicyclohexyl sulphide is a suitable model compound for studying deep hydrodesulfurization (HDS) of gasoline and distillate fuels. Its use in experimental and computational studies allows for accurate modeling of reaction pathways and thermodynamics relevant to sulfur removal from petroleum feedstocks, an application less suited to aromatic sulfides which may follow different mechanistic routes.

Ligand Scaffold in Organometallic Catalysis

The steric bulk and electron-donating properties of the cyclohexyl groups in dicyclohexyl sulphide make it a useful ligand or ligand precursor for transition metal catalysts. Its coordination chemistry can be tuned by the conformational preferences of the cyclohexyl rings, offering a distinct steric profile compared to ligands based on diphenyl sulfide or dibenzyl sulfide [1]. This can influence catalyst activity and selectivity in cross-coupling or hydrogenation reactions.

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